molecular formula C22H22N2O2 B5128392 1-Carbazol-9-yl-3-(3-methoxy-phenylamino)-propan-2-ol

1-Carbazol-9-yl-3-(3-methoxy-phenylamino)-propan-2-ol

Cat. No.: B5128392
M. Wt: 346.4 g/mol
InChI Key: XSHXZGUPONVCNV-UHFFFAOYSA-N
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Description

1-Carbazol-9-yl-3-(3-methoxy-phenylamino)-propan-2-ol is a carbazole-derived β-amino alcohol characterized by a carbazole core substituted at the 9-position with a propan-2-ol linker and a 3-methoxyphenylamino group at the 3-position. This compound is synthesized via nucleophilic substitution between a carbazole precursor and 2-(2-methoxyphenoxy)ethanamine in ethanol, followed by purification via gradient flash column chromatography (33% yield) .

Properties

IUPAC Name

1-carbazol-9-yl-3-(3-methoxyanilino)propan-2-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N2O2/c1-26-18-8-6-7-16(13-18)23-14-17(25)15-24-21-11-4-2-9-19(21)20-10-3-5-12-22(20)24/h2-13,17,23,25H,14-15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSHXZGUPONVCNV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)NCC(CN2C3=CC=CC=C3C4=CC=CC=C42)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-Carbazol-9-yl-3-(3-methoxy-phenylamino)-propan-2-ol typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of Carbazole Derivative: The carbazole moiety is often synthesized through cyclization reactions involving aniline derivatives.

    Attachment of Propanol Chain: The propanol chain is introduced via alkylation reactions, often using halogenated propanol derivatives.

    Introduction of Phenylamino Group: The phenylamino group is attached through nucleophilic substitution reactions, where the methoxy-phenylamine reacts with the intermediate compound.

Industrial production methods may involve optimization of these steps to enhance yield and purity, often using catalysts and controlled reaction conditions to ensure consistency and scalability.

Chemical Reactions Analysis

1-Carbazol-9-yl-3-(3-methoxy-phenylamino)-propan-2-ol undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions, often using hydrogenation or metal hydrides, can convert the compound into its corresponding alcohols or amines.

Common reagents used in these reactions include oxidizing agents (e.g., KMnO4), reducing agents (e.g., NaBH4), and nucleophiles (e.g., amines, thiols). The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-Carbazol-9-yl-3-(3-methoxy-phenylamino)-propan-2-ol has diverse applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex organic molecules and studying reaction mechanisms.

    Biology: The compound’s structural features make it a candidate for studying protein-ligand interactions and enzyme inhibition.

    Industry: It may be used in the development of materials with unique electronic or optical properties, such as organic semiconductors or dyes.

Mechanism of Action

The mechanism by which 1-Carbazol-9-yl-3-(3-methoxy-phenylamino)-propan-2-ol exerts its effects depends on its interaction with molecular targets. For instance, in biological systems, it may bind to specific proteins or enzymes, altering their activity and leading to downstream effects. The pathways involved can include signal transduction, metabolic regulation, or gene expression modulation.

Comparison with Similar Compounds

Halogenated Derivatives

  • 1-(3,6-Dibromo-carbazol-9-yl)-3-phenylamino-propan-2-ol (P7C3): Substitution: Bromine atoms at carbazole 3,6-positions and phenylamino group. Molecular Weight: 502.25 g/mol . Biological Activity: Demonstrates cardioprotective effects by activating nicotinamide phosphoribosyltransferase (Nampt), rescuing NADH/NAD+ ratios, and improving cardiac function in diabetic mice . Significance: Bromine enhances steric bulk and electronic effects, improving enzyme interaction compared to methoxy-substituted analogs.
  • 1-(3,6-Dichloro-9H-carbazol-9-yl)-3-(benzylamino)propan-2-ol: Substitution: Chlorine at carbazole 3,6-positions and benzylamino group. Molecular Weight: 399.32 g/mol . Application: Synthesized via high-yield routes (73–92%), highlighting the role of halogenation in optimizing synthetic efficiency .

Alkyl and Aryl Substituents

  • 1-Carbazol-9-yl-3-phenethylamino-propan-2-ol: Substitution: Phenethylamino group instead of methoxyphenylamino. Molecular Weight: 346.43 g/mol . Synthesis Yield: 49% , higher than the target compound (33%), suggesting phenethylamine’s superior reactivity in nucleophilic substitution.
  • 1-Carbazol-9-yl-3-(3-chloro-2-methylphenylamino)-propan-2-ol: Substitution: Chloro and methyl groups on the phenyl ring. Molecular Weight: 364.87 g/mol . Physicochemical Properties: Predicted pKa = 13.56, density = 1.24 g/cm³ , indicating enhanced lipophilicity compared to the methoxy analog.

β-Adrenergic Receptor Antagonism

  • The target compound’s structural analogs, such as 1-(9H-carbazol-4-yloxy)-3-substituted amino-2-propanols, were designed as β-blockers. Modifying the substituent (e.g., methoxy vs. chloro) influences receptor binding affinity and selectivity .

Enzyme Modulation

  • P7C3 : Activates Nampt, increasing NAD+ levels and improving diabetic cardiomyopathy outcomes .
  • WK-29 (1-((3-butoxypropyl)amino)-3-carbazol-propan-2-ol): Acts as a DNA methyltransferase 1 (DNMT1) inhibitor (IC50 < 1 μM), with IR and NMR data confirming structural stability .

Table 1. Key Properties of Selected Carbazole Derivatives

Compound Substituents Molecular Weight (g/mol) Yield (%) Melting Point (°C) Key Biological Activity
Target Compound 3-Methoxyphenylamino ~346.43* 33 Not reported Under investigation
1-Carbazol-9-yl-3-phenethylamino-propan-2-ol Phenethylamino 346.43 49 Not reported β-Adrenergic antagonism
P7C3 3,6-Dibromo, phenylamino 502.25 Not reported Not reported Cardioprotection, Nampt activation
WK-29 3-Butoxypropylamino 632.31 73 151–153 DNMT1 inhibition

*Estimated based on structural similarity to .

Table 2. Spectroscopic Data Comparison

Compound IR Peaks (cm⁻¹) ¹H NMR Features (DMSO-d6)
Target Compound Not reported Not reported
WK-29 3323 (N-H), 1585 (C=C) δ 8.24 (brs, 1H), 8.17 (d, J = 7.8 Hz, 1H)
P7C3 Not reported Enhanced Nampt dimerization in docking studies

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